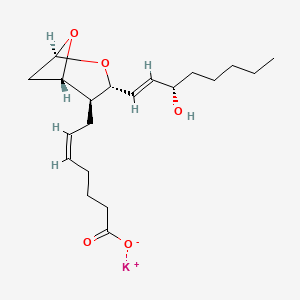
Tromboxano A2 Sal de Potasio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thromboxane A2 Potassium Salt is a biologically active metabolite derived from arachidonic acid. It is formed through the action of thromboxane A2 synthase on prostaglandin endoperoxide. This compound plays a crucial role in various biological processes, including platelet aggregation, vasoconstriction, and proliferation. Due to its significant impact on cardiovascular health, it has been extensively studied in the context of cardiovascular diseases and cancer progression .
Aplicaciones Científicas De Investigación
Thromboxane A2 Potassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the cyclooxygenase pathway and the synthesis of bioactive lipids.
Biology: Researchers utilize it to investigate the mechanisms of platelet aggregation and vasoconstriction.
Medicine: It is studied for its role in cardiovascular diseases, cancer progression, and inflammatory responses. .
Industry: The compound is used in the development of diagnostic assays and therapeutic agents targeting thromboxane pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thromboxane A2 Potassium Salt is synthesized from arachidonic acid via the cyclooxygenase pathway. The pivotal intermediate in this pathway is prostaglandin H2, which is converted to thromboxane A2 by thromboxane A2 synthase. The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the stability of the compound .
Industrial Production Methods: Industrial production of thromboxane A2 Potassium Salt involves large-scale synthesis using bioreactors. The process requires precise control of temperature, pH, and enzyme concentrations to optimize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions: Thromboxane A2 Potassium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve mild temperatures and neutral pH.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, with reaction conditions tailored to maintain the integrity of the compound.
Major Products: The major products formed from these reactions include thromboxane B2, a biologically inactive metabolite, and various substituted derivatives that retain biological activity .
Mecanismo De Acción
Thromboxane A2 Potassium Salt exerts its effects by binding to the thromboxane prostanoid receptor on the surface of platelets and vascular smooth muscle cells. This binding triggers a cascade of intracellular signaling events, leading to platelet activation, shape change, and aggregation. The compound also induces vasoconstriction by acting on vascular smooth muscle cells, thereby reducing blood flow and promoting hemostasis .
Comparación Con Compuestos Similares
Prostaglandin H2: The precursor to thromboxane A2, involved in various inflammatory and cardiovascular processes.
Thromboxane B2: A biologically inactive metabolite of thromboxane A2, used as a marker for thromboxane A2 synthesis.
12-Hydroxyheptadecatrienoic Acid: A by-product of thromboxane A2 synthesis with potential biological activities
Uniqueness: Thromboxane A2 Potassium Salt is unique due to its potent prothrombotic and vasoconstrictive properties. Unlike its similar compounds, it has a direct role in promoting platelet aggregation and vasoconstriction, making it a critical target for therapeutic interventions in cardiovascular diseases .
Propiedades
IUPAC Name |
potassium;(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5.K/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23;/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23);/q;+1/p-1/b7-4-,13-12+;/t15-,16+,17+,18-,20+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQDUCSUDZWQQM-SFFQMIBFSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31KO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858478 |
Source


|
| Record name | Potassium (5Z)-7-{(1S,3R,4S,5S)-3-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl}hept-5-enoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98509-73-0 |
Source


|
| Record name | Potassium (5Z)-7-{(1S,3R,4S,5S)-3-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl}hept-5-enoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
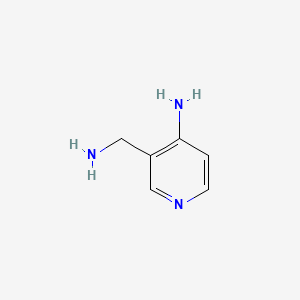
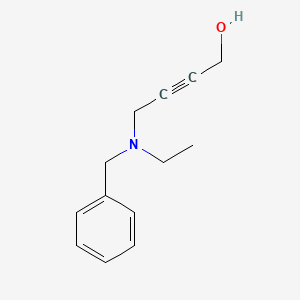
![(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt](/img/new.no-structure.jpg)
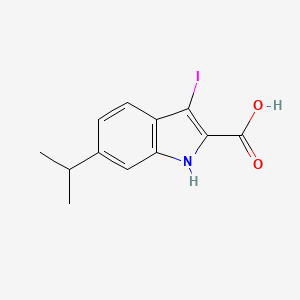
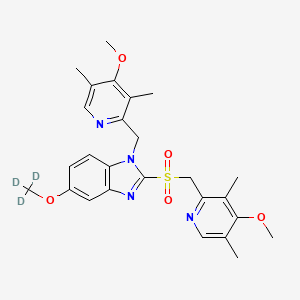
![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)
![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)
![3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione](/img/structure/B586061.png)
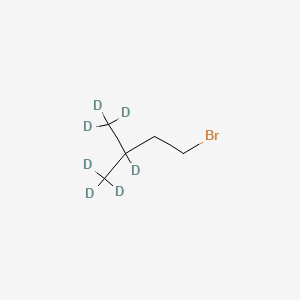
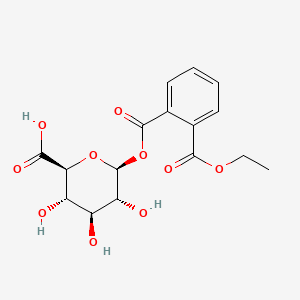
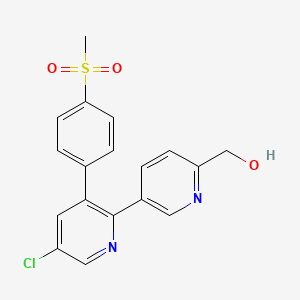
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide](/img/structure/B586071.png)
